Cas no 80-08-0 (Dapsone)

Dapsone is an antibacterial sulfonamide derivative that offers broad-spectrum efficacy against various microorganisms, including leprosy and dermatitis herpetiformis pathogens. Its key advantages include its rapid onset of action, long duration of activity, and relatively low resistance incidence. Effective in treating cutaneous manifestations of leprosy and dermatological conditions.
Dapsone structure
Dapsone structure
Product name:Dapsone
CAS No:80-08-0
MF:C12H12N2O2S
MW:248.300881385803
MDL:MFCD00007887
CID:34197
PubChem ID:2955

Dapsone Chemical and Physical Properties

Names and Identifiers

    • 4-Aminophenyl sulfone
    • 4,4-Sulfonyldianiline
    • DDS
    • 4,4-Diaminodiphenyl sulfone
    • di(4-aminophenyl) sulphone
    • 4,4-sulphonyldianiline
    • 4-((4-aminophenyl)sulfonyl)phenylamine
    • Dapsone
    • 4,4-Diaminodiphenyl sulphone
    • SULFONA-MAE
    • SULPHADIONE
    • TIMTEC-BB SBB003168
    • P-AMINOPHENYL SULFONE
    • NOVOPHONE
    • P,P'-SULFONYLDIANILINE
    • BIS(P-AMINOPHENYL)SULFONE
    • AVLOSULFON
    • 4,4'-Diamino Diphenyl Sulfone
    • Bis(4-aminophenyl) Sulfone
    • 4-(4-aminophenyl)sulfonylaniline
    • 4-[(4-Aminophenyl)sulfonyl]aniline
    • 4,4′-Diaminodiphenyl sulfone
    • 4,4′-Sulfonyldianiline
    • 4'4 DDS
    • Dapson
    • 4,4'-Sulfonyldianiline
    • Dapsonum
    • 4,4'-Diaminodiphenylsulfone
    • 4,4'-Diaminodiphenyl Sulfone
    • Bis(4-aminophenyl)sulfone
    • Diaphenylsulfone
    • Diaphenylsulfon
    • Sulfona
    • Avlosulfone
    • Sulfadione
    • Diphenasone
    • Disulone
    • Udolac
    • DADPS
    • Croysulfone
    • Dumitone
    • Eporal
    • Diphone
    • Diaphenylsulphon
    • Metabolite C
    • Diaphenylsulphone
    • Sumicure S
    • Sulphonyldianiline
    • Dubronax
    • Croysulphone
    • Avlosulphone
    • Tarimyl
    • Aczone
    • Diaminodip
    • 4,4′-Sulfonylbis[benzenamine] (ACI)
    • Aniline, 4,4′-sulfonyldi- (7CI, 8CI)
    • 1,1′-Sulfonylbis[4-aminobenzene]
    • 1358F
    • 4,4′-Dapsone
    • 4,4′-DDS
    • 4,4′-Diaminobiphenyl sulfone
    • 4,4′-Sulfonylbisaniline
    • 4,4′-Sulfonylbisbenzamine
    • 4,4′-Sulfonyldiphenylamine
    • 4,4′-Sulphonyldianiline
    • 4-(4-Aminophenylsulfonyl)benzenamine
    • 44DDS
    • Aradur 9664
    • Aradur 9664-1
    • Aradur 9664-1NL
    • Aradur 976
    • Aradur 976-1
    • Aradur 976-1NL
    • Aradur 9761-1
    • Araldite HT 976
    • Atrisone
    • Bis(p-aminophenyl) sulfone
    • CD 107482
    • D 0089
    • DADFS
    • DDS (pharmaceutical)
    • Di(4-aminophenyl)sulfone
    • Di(p-aminophenyl) sulfone
    • DSS
    • 4,4'-DDS
    • diamino diphenyl sulfone
    • Oprea1_143052
    • 4,4'-Sulfonylbisbenzamine
    • Diaminodifenilsulfona
    • 4,4'-Sulfonyldianilin
    • DivK1c_000573
    • CHEBI:4325
    • 4,4'-Sulfonylbisaniline
    • DAPSONE [MI]
    • DAPSONE (EP IMPURITY)
    • HMS2091K04
    • AZT + Dapsone cominbation
    • Tox21_110371
    • BIS SULFONE
    • 1,1'-Sulphonylbis(4-aminobenzene)
    • 8W5C518302
    • DAPSONE [VANDF]
    • Dapsona
    • AB00051962
    • 4,4'-Sulfonylbis[benzamine]
    • HMS2095G11
    • BRD-K62363391-001-24-9
    • SPBio_002050
    • DAPSONE [WHO-DD]
    • KBioGR_000900
    • Diaminodifenilsulfona [Spanish]
    • NSC 6091
    • DAPSONE [INN]
    • Dapson 100 microg/mL in Methanol
    • BBL002412
    • DAPSONE (MART.)
    • P,P'-SULFONYLBISBENZAMINE
    • Di(4-aminophenyl) sulfone
    • DDS, pharmaceutical
    • 4,4-Diaminodifenylsulfon List Acronyms
    • STK387118
    • AB00051962_19
    • 4,4'-Diaminodiphenyl-13C12-sulfone
    • CBDivE_013582
    • Dapsona [INN-Spanish]
    • p,p''-diaminodiphenyl sulfone
    • Sulfone ucb
    • HMS1568G11
    • (4-sulfanilylphenyl)amine
    • NSC6091
    • D10AX05
    • HMS501M15
    • s4612
    • AKOS000119322
    • 4,4''-dapsone
    • MLS000069409
    • ALBB-005917
    • IDI1_000573
    • AI3-08087
    • 4 inverted exclamation marka-Diaminodiphenyl sulfone
    • HY 976
    • HMS2231G09
    • 4,4'-Dapsone
    • DAPSONE [HSDB]
    • C07666
    • ACZONE7.5
    • SEIKACURE S
    • Diaphenylsulfone (JAN)
    • HT 9664
    • Aniline,4'-sulfonyldi-
    • D0089
    • p,p-Sulphonylbisbenzenamine
    • DAPSONE [USP-RS]
    • DAPSONE [EP MONOGRAPH]
    • F 1358
    • Aniline, 4,4'-sulfonyldi-
    • p,p-Diaminodiphenyl sulphone
    • Dapsone, VETRANAL(TM), analytical standard
    • 4,4'-Sulphonylbisbenzamine
    • SMR000059064
    • 4,4'-Diaminodiphenyl sulphone
    • KS-1450
    • IN-201
    • P,P'-SULPHONYLBISBENZENAMINE
    • 4,4'-Sulphonyldianiline
    • Di(p-aminophenyl)sulphone
    • Hardener HT 976
    • Benzenamine, 4,4'-sulfonylbis-
    • AC-10922
    • DAPSONE [USP MONOGRAPH]
    • Dapsonum (Latin)
    • BRN 0788055
    • KBio3_001349
    • NCGC00016322-04
    • Dapsone-d8(major)
    • 4-[(4-Aminophenyl)sulfonyl]phenylamine #
    • 4-(4-aminobenzenesulfonyl)aniline
    • 4,4-Diaminodifenylsulfon [Czech]
    • Q-200435
    • NSC-6091
    • SR-01000002976
    • 4,4'-diaminophenyl sulfone
    • NCGC00016322-08
    • CHEMBL1043
    • NCGC00258899-01
    • HSDB 5073
    • DAPSONE [IARC]
    • EC 201-248-4
    • MFCD00007887
    • P,P'-SULPHONYLBISBENZAMINE
    • NCGC00016322-03
    • NCGC00016322-05
    • NSC756716
    • 4,4''-sulfonyldianiline
    • GTPL10934
    • Dapsone, Pharmaceutical Secondary Standard; Certified Reference Material
    • CCRIS 192
    • 4,4'-diamino diphenyl sulphone
    • 4,4'-sulfonylbis(benzenamine)
    • NC00488
    • Spectrum4_000310
    • Dapsone [USAN:USP:INN:BAN]
    • NSC-756716
    • Undolac
    • 4,4'-Sulfonylbisbenzeneamine
    • KBio2_006504
    • KBio2_003936
    • KBio1_000573
    • Benzenamine,4'-sulfonylbis-
    • NSC-6091D
    • Prestwick0_000035
    • BSPBio_002129
    • DTXSID4020371
    • Prestwick2_000035
    • SULFACETAMIDE SODIUM IMPURITY D (EP IMPURITY)
    • NCGC00016322-09
    • Diaminodiphenyl sulfone
    • Dapsone,(S)
    • Bis(4-aminophenyl)sulphone
    • DB00250
    • 4-Aminophenylsulfone
    • HMS3369B11
    • Bis(p-aminophenyl)sulphone
    • NCGC00016322-06
    • WLN: ZR DSWR DZ
    • P,P'-DIAMINODIPHENYL SULPHONE
    • Sulfone, diphenyl, 4,4'-diamino-
    • SCHEMBL21428
    • Servidapson
    • p,p-Sulphonylbisbenzamine
    • Sulfon-mere
    • Prestwick1_000035
    • 1,1''-sulfonylbis(4-aminobenzene)
    • 4,4''-sulfonylbisaniline
    • p,p-Sulphonyldianiline
    • D00592
    • 4,4' Diaminophenyl Sulfone
    • HMS1920C14
    • CCG-40260
    • SR-01000002976-4
    • p,p-Sulfonylbisbenzamine
    • DAPSONE [MART.]
    • Aczone (TN)
    • Sulfone, 4,4'-Diaminophenyl
    • BPBio1_000143
    • Diamino-4,4'-diphenyl sulfone
    • SULFACETAMIDE SODIUM IMPURITY D [EP IMPURITY]
    • p,p-Sulfonylbisbenzenamine
    • Tox21_201347
    • Dapsone, British Pharmacopoeia (BP) Reference Standard
    • SPBio_001025
    • 4 4-Diamino Diphenyl Sulfone 99.5%min Cas:80-08-8
    • DTXCID00371
    • NCGC00023946-04
    • SPECTRUM1500222
    • Sulfonyldianiline
    • Sulphon-mere
    • Di(4-aminophenyl)sulphone
    • NSC 6091D
    • SR-01000002976-2
    • NCGC00016322-02
    • 4,4'-Sulfonyldiphenylamine
    • DAPSONUM [WHO-IP LATIN]
    • Spectrum_000888
    • Spectrum5_000825
    • BSPBio_000129
    • Tox21_300558
    • NCGC00016322-01
    • NINDS_000573
    • HT 976
    • BRD-K62363391-001-05-8
    • Z104472374
    • HMS3259C13
    • Dapsonum [INN-Latin]
    • NCGC00023946-03
    • p,p'-Diaminodiphenyl sulfone
    • N,N'-Diphenyl sulfondiamide
    • Prestwick3_000035
    • DAPSONE [USAN]
    • Spectrum2_001133
    • Daspone
    • 4,4-Diaminodifenylsulfon
    • EINECS 201-248-4
    • WR 448
    • HY-B0688
    • BIDD:GT0770
    • Diaphenyl sulfone
    • 1,1'-Sulfonylbis[4-aminobenzene]
    • DAPSONE [EP IMPURITY]
    • Sulfanona-mae
    • DAPSONE (USP-RS)
    • MLS001055349
    • 4,4''-diaminodiphenyl sulfone
    • DAPSONE [ORANGE BOOK]
    • J04BA02
    • 4-(4-amino-benzenesulfonyl)-phenylamine
    • Diamino-4,4'-diphenyl sulphone
    • 4,4'-Sulfonylbisbenzenamine
    • KBio2_001368
    • NCI-C01718
    • EN300-19042
    • BRD-K62363391-001-15-7
    • NCGC00016322-10
    • 4-Aminophenyl sulfone, 97%
    • Pharmakon1600-01500222
    • 4,4'-Diaminodiphenyl suphone
    • Tox21_110371_1
    • 4,4'-Sulfonyldianiline (Dapsone)
    • DDS, diaphenylsulfone
    • Dianiline, 4,4'-sulfonyl-
    • 4-[(4-aminobenzene)sulfonyl]aniline
    • P,P'-SULPHONYLDIANILINE
    • DAPSONE (IARC)
    • Spectrum3_000375
    • 4'-Diaminodiphenyl sulfone
    • NCGC00016322-13
    • 4,4'-DIAMINO-15N2-DIPHENYL SULFONE
    • Diaminodiphenylsulfone
    • DB-056406
    • F0266-3067
    • 1,1'-Sulfonylbis(4-aminobenzene)
    • MLS001076146
    • KBioSS_001368
    • DIAPHENYLSULFONE [JAN]
    • SBI-0051331.P003
    • HMS3712G11
    • Dapsone (USP)
    • NS00000683
    • DAPSONE (EP MONOGRAPH)
    • Q422226
    • 4 inverted exclamation marka-Sulfonyldianiline
    • Dapsone, European Pharmacopoeia (EP) Reference Standard
    • CAS-80-08-0
    • DAPSONE [WHO-IP]
    • Prestwick_152
    • DAPSONE (USP MONOGRAPH)
    • Dapsone, United States Pharmacopeia (USP) Reference Standard
    • BDBM50029764
    • NCGC00023946-05
    • 4,4'-Sulphonylbisbenzenamine
    • NCGC00023946-06
    • DSS (VAN)
    • 4-(4-aminophenylsulfonyl)aniline
    • 4,4''-Sulfonylbisbenzenamine
    • 80-08-0
    • Opera_ID_1950
    • UNII-8W5C518302
    • NCGC00016322-07
    • NCGC00254533-01
    • MDL: MFCD00007887
    • Inchi: 1S/C12H12N2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H,13-14H2
    • InChI Key: MQJKPEGWNLWLTK-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(N)=CC=1)(C1C=CC(N)=CC=1)=O
    • BRN: 788055

Computed Properties

  • Exact Mass: 248.06200
  • Monoisotopic Mass: 248.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 94.6

Experimental Properties

  • Color/Form: Powder
  • Density: 1.2701 (rough estimate)
  • Melting Point: 175-177 °C (lit.)
  • Boiling Point: 511.7°C at 760 mmHg
  • Flash Point: greater than 320° F (NTP, 1992)
  • Refractive Index: 1.5950 (estimate)
  • PH: 5.5-7.5 (H2O, 20℃)(saturated aqueous solution)
  • Solubility: 0.38g/l
  • Water Partition Coefficient: <0.1 g/100 mL at 20 ºC
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 94.56000
  • LogP: 3.92700
  • Sensitiveness: Sensitive to humidity
  • Merck: 2822
  • pka: pKb 13.0(at 25℃)
  • Solubility: Slightly soluble in water, soluble in alcohol, chloroform, acetonitrile and other aprotic polar organic solvents, and also soluble in dilute inorganic acids

Dapsone Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazardous Material transportation number:3249
  • WGK Germany:1
  • Hazard Category Code: 22
  • Safety Instruction: S22
  • RTECS:BY8925000
  • Hazardous Material Identification: Xn
  • Safety Term:6.1(b)
  • HazardClass:6.1(b)
  • Packing Group:III
  • Hazard Level:6.1(b)
  • Packing Group:III
  • TSCA:Yes
  • Risk Phrases:R22
  • PackingGroup:III
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dapsone Customs Data

  • HS CODE:29309070
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Dapsone PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19042-100.0g
4-(4-aminobenzenesulfonyl)aniline
80-08-0 95.0%
100.0g
$61.0 2025-03-21
Life Chemicals
F0266-3067-0.5g
4-Aminophenyl sulfone
80-08-0 95%+
0.5g
$19.0 2023-09-07
DC Chemicals
DC10259-250 mg
Dapson
80-08-0 >98%
250mg
$200.0 2022-02-28
Key Organics Ltd
KS-1450-10MG
Dapsone
80-08-0 >97%
10mg
£51.00 2025-02-08
Cooke Chemical
A3153712-2.5kg
4,4'-Diaminodiphenyl Sulfone
80-08-0 97%
2.5kg
RMB 604.00 2025-02-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci16854-1mg
Dapsone
80-08-0 98%
1mg
¥1328.00 2023-09-09
Ambeed
A240646-25g
4,4'-Sulfonyldianiline
80-08-0 98%
25g
$6.0 2025-02-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
46158-250MG
80-08-0
250MG
¥523.16 2023-01-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D38970-500g
Dapsone
80-08-0 98%
500g
¥132.0 2023-09-08
Ambeed
A240646-1kg
4,4'-Sulfonyldianiline
80-08-0 98%
1kg
$100.0 2025-02-19

Dapsone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Copper oxide (Cu2O) ,  Ammonia Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 90 °C
Reference
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids
Yao, Weiwei; et al, Journal of Organic Chemistry, 2023, 88(4), 2296-2305

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium dithionite Solvents: Methanol ,  Water ;  2 h, rt
Reference
Cu(OAc)2 mediated homo-coupling with arylsulfonyl hydrazides to synthesize biarylsulfone
Wang, Jianwei; et al, Youji Huaxue, 2014, 34(4), 767-773

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium sulfide hydrate Catalysts: Methanol ;  5 min, rt
Reference
Chemoselective reduction of azides with sodium sulfide hydrate under solvent free conditions
Kazemi, Foad; et al, Phosphorus, 2004, 179(9), 1813-1817

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, reflux; 1 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, reflux → rt
Reference
Synthesis of deuterated 4,4'-diaminodiphenylsulfone (Dapsone) and related analogs
Gannett, Peter M.; et al, Journal of Labelled Compounds & Radiopharmaceuticals, 2003, 46(2), 107-114

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium dichromate Solvents: Sulfuric acid
Reference
Friedel-Crafts reactions with halides containing sulfur. I. A synthesis of 4,4'-diaminodiphenyl sulfone
Sugasawa, Sigehiko; et al, Yakugaku Zasshi, 1940, 60, 22-4

Synthetic Circuit 6

Reaction Conditions
Reference
Exploration of the mechanism and scope of the CuI/DABCO catalysed C-S coupling reaction
Thomas, Anns Maria; et al, Polyhedron, 2020, 176,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Nickel
Reference
Antiparasitic agents: Part 5. Synthesis of 4-[(substituted-aryl)amino]-7-chloroquinolines as potential antimalarial agents
Chauhan, P. M. S.; et al, Indian Journal of Chemistry, 1986, (11), 1142-5

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium periodate Catalysts: Ruthenium(1+), [N1,N2-bis(1-methyl-4(1H)-pyridinylidene)ethanediamide-κN1,κN2]ch… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  3 h, 25 °C
Reference
Pyridylidene Amide Ru Complex for Selective Oxidation in Organic Synthesis
Bertini, Simone ; et al, Organic Letters, 2022, 24(6), 1378-1382

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Ethanol
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Zinc chloride ,  Hydrogen peroxide Solvents: Methanol
Reference
C-S coupling with nitro group as leaving group via simple inorganic salt catalysis
Xuan, Maojie; et al, Chinese Chemical Letters, 2020, 31(1), 84-90

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Chromium trioxide ,  Thionyl chloride
Reference
Chemical synthesis and characterization of poly(phenylhydrazine-co-4,4'-diaminodiphenyl sulphone)
Ilangeswaran, D.; et al, Chemical Science Transactions, 2015, 4(2), 620-628

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water ,  N-Fluorobenzenesulfonimide ;  24 h, rt
Reference
Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide
Xu, Xiaobo; et al, Organic & Biomolecular Chemistry, 2021, 19(40), 8691-8695

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, reflux
Reference
Synthesis and characterization of reactive dyes based on 4,4'-diaminodiphenyl sulfone and their dyeing application on silk, wool and cotton fibers
Patel, L. A.; et al, International Journal for Pharmaceutical Research Scholars, 2015, 4(1), 127-134

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Acrylamide-acrylic acid-N,N′-methylenebisacrylamide copolymer ,  Potassium tungsten vanadium oxide silicate (K6W10V2O36(SiO4)) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
A green and reusable catalytic system based on silicopolyoxotungstovanadates incorporated in a polymeric material for the selective oxidation of sulfides to sulfones
Frenzel, Romina Alejandra; et al, Microporous and Mesoporous Materials, 2021, 310,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 90 °C
Reference
The synthesis of diarylsulfones with simple arenes and K2S2O8 through double C-S bond formation
Yang, Yiqing; et al, Chemical Communications (Cambridge, 2014, 50(95), 15037-15040

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  rt → 80 °C; 3 - 6 h, 80 °C
Reference
Reduction of aromatic nitro compounds with hydrazine hydrate in presence of H-transfer catalyst
Lu, Rong-wen; et al, Ranliao Yu Ranse, 2005, 42(3), 43-46

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water
Reference
Monosubstituted diaminodiphenyl sulfones
Weijlard, John; et al, Journal of the American Chemical Society, 1949, 71, 4134-5

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, reflux; cooled
Reference
Synthesis and performance studies of acid dyes based on 4,4'-diaminodiphenyl sulphone on various fibres
Patel, Bhavesh M.; et al, Acta Ciencia Indica, 2009, 35(1), 11-18

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Tin dichloride dihydrate
Reference
4,4'-Diaminodiphenylsulfone (p,p'-sulfonylbisaniline)
Ferry, C. W.; et al, Organic Syntheses, 1942, 22, 31-4

Synthetic Circuit 19

Reaction Conditions
Reference
Preparation of bis(4-bromophenyl)sulfone
, Germany, , ,

Dapsone Raw materials

Dapsone Preparation Products

Dapsone Related Literature

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